molecular formula C6H16S2Si B1278793 Bis(methylthio)(trimethylsilyl)methane CAS No. 37891-79-5

Bis(methylthio)(trimethylsilyl)methane

Cat. No.: B1278793
CAS No.: 37891-79-5
M. Wt: 180.4 g/mol
InChI Key: QEPMPXAUMUWNNO-UHFFFAOYSA-N
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Description

Bis(methylthio)(trimethylsilyl)methane is an organosilicon compound with the molecular formula C6H16S2Si. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both methylthio and trimethylsilyl groups attached to a central methane carbon atom .

Scientific Research Applications

Bis(methylthio)(trimethylsilyl)methane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.

    Biology: The compound is used in the study of biological systems where organosilicon compounds play a role. It helps in understanding the interactions between silicon-based molecules and biological macromolecules.

    Medicine: Research into potential medicinal applications includes its use as a precursor for drug development, particularly in the design of silicon-containing pharmaceuticals.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties

Biochemical Analysis

Biochemical Properties

Bis(methylthio)(trimethylsilyl)methane plays a significant role in biochemical reactions due to its ability to form stable enolates. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to yield carboxylic acid, trisubstituted anion, halides, aldehydes, and other organotin compounds in preparative quantities . The interactions of this compound with these biomolecules are primarily through its enolate form, which can participate in nucleophilic addition and substitution reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the enolate form of this compound can act as a nucleophile, forming covalent bonds with electrophilic centers on enzymes, thereby inhibiting their activity . This compound can also induce changes in gene expression by interacting with DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under ambient conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of by-products that can have different effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on metabolic pathways and cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules. For example, this compound can participate in the formation of carboxylic acids and aldehydes through its enolate form . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(methylthio)(trimethylsilyl)methane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with a methylthio compound in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form simpler organosilicon compounds using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the methylthio or trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, organometallic compounds

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methylthio and trimethylsilyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

bis(methylsulfanyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16S2Si/c1-7-6(8-2)9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPMPXAUMUWNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451662
Record name Bis(methylthio)(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37891-79-5
Record name Bis(methylthio)(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(methylthio)(trimethylsilyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Bis(methylthio)(trimethylsilyl)methane in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis for the following purposes:

  • Synthesis of bis(methylthio)ketene acetals: It reacts with aldehydes and ketones to yield bis(methylthio)ketene acetals. []
  • Acyl anion synthon: It acts as an acyl anion equivalent, facilitating conjugate additions to enones and enoates. []
  • One-carbon homologations: The reagent proves useful for extending carbon chains by one carbon atom. []

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